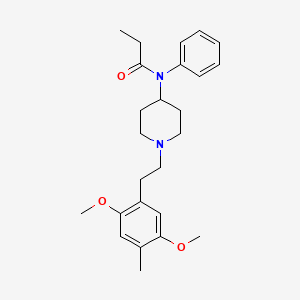
N-(1-(2,5-Dimethoxy-4-methylphenethyl)piperidin-4-yl)-N-phenylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2C-D) Fentanyl (hydrochloride) is a synthetic opioid compound categorized as a phenethylamine. It is structurally similar to known opioids and is regulated as a Schedule I compound in the United States . This compound is primarily used for research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2C-D) Fentanyl (hydrochloride) involves multiple steps, starting with the preparation of the phenethylamine precursor. The key steps include:
Formation of the phenethylamine core: This involves the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with nitroethane to form the nitrostyrene intermediate.
Reduction of the nitrostyrene: The nitrostyrene is reduced to the corresponding phenethylamine using a reducing agent such as lithium aluminum hydride.
Formation of the piperidine ring: The phenethylamine is then reacted with 4-piperidone to form the piperidine ring.
Industrial Production Methods
Industrial production of N-(2C-D) Fentanyl (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2C-D) Fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2C-D) Fentanyl (hydrochloride) is used in various scientific research applications, including:
Chemistry: As an analytical reference standard for mass spectrometry and chromatography.
Biology: In studies related to opioid receptors and their interactions.
Medicine: In the development of new analgesics and pain management therapies.
Industry: In the synthesis of other fentanyl analogs for research purposes.
Mechanism of Action
N-(2C-D) Fentanyl (hydrochloride) exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, leading to analgesia and sedation. The compound also activates the reward pathways, which can lead to euphoria and dependence .
Comparison with Similar Compounds
Similar Compounds
- N-(2C-G) Fentanyl (hydrochloride)
- N-(2C-N) Fentanyl (hydrochloride)
- N-(2C-T-2) Fentanyl (hydrochloride)
Uniqueness
N-(2C-D) Fentanyl (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications include the presence of 2,5-dimethoxy and 4-methyl groups on the phenethylamine core, which enhance its potency and selectivity for the μ-opioid receptors .
Properties
Molecular Formula |
C25H34N2O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[1-[2-(2,5-dimethoxy-4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C25H34N2O3/c1-5-25(28)27(21-9-7-6-8-10-21)22-12-15-26(16-13-22)14-11-20-18-23(29-3)19(2)17-24(20)30-4/h6-10,17-18,22H,5,11-16H2,1-4H3 |
InChI Key |
WOAKBYSJZBMEGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=C(C=C(C(=C2)OC)C)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride](/img/structure/B10817390.png)
![Disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]phthalate](/img/structure/B10817393.png)
![(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)-2-tritiopyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-(2-tritiophenyl)acetamide](/img/structure/B10817400.png)
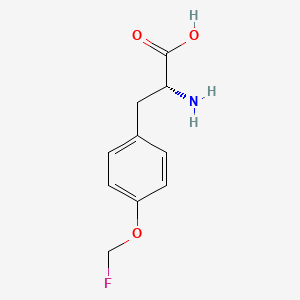
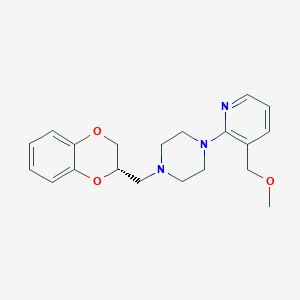
![2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol](/img/structure/B10817427.png)
![[(1R,3R,4R,6S,9R)-4-Hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817429.png)
![3-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B10817444.png)

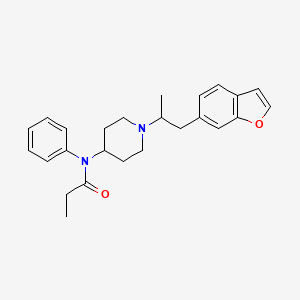
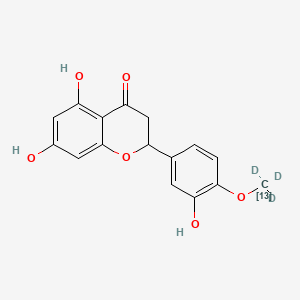
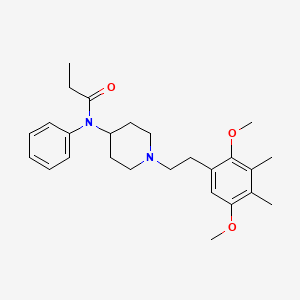
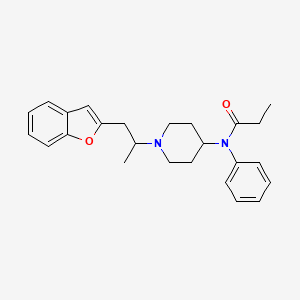
![4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol](/img/structure/B10817487.png)
